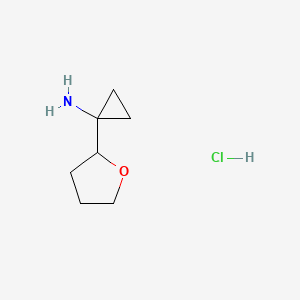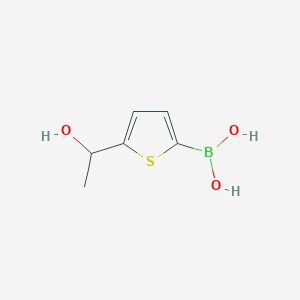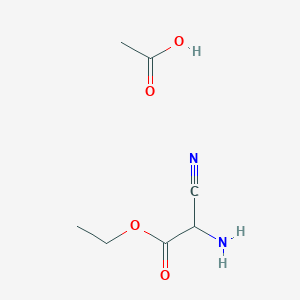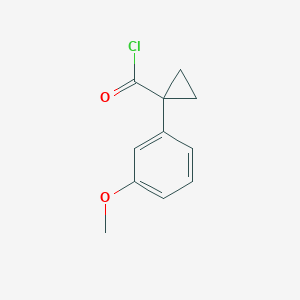
6-Chloro-2,3-difluoro-DL-phenylalanine
Descripción general
Descripción
6-Chloro-2,3-difluoro-DL-phenylalanine (6C2F-Phe) is a synthetic amino acid with a wide range of applications in scientific research. It is a useful tool for studying protein structure and function, as well as for studying the effects of mutations on proteins. 6C2F-Phe is also used in biochemistry and molecular biology laboratories for studying metabolic pathways and enzyme activity. In addition, 6C2F-Phe has been used in drug design and development, as well as in the development of biotechnological products. 6C2F-Phe has a wide variety of biochemical and physiological effects, and its advantages and limitations for lab experiments should be considered when using it in research.
Aplicaciones Científicas De Investigación
1. Mode of Action in Bacteria
The mode of action of p-chloro-DL-phenylalanine on Pseudomonas species was investigated, revealing that this amino acid analog inhibits growth on phenylalanine and tyrosine but not on asparagine. The growth inhibition is attributed to competitive inhibition of an induced aromatic amino acid transport system by p-chloro-DL-phenylalanine (Guroff, Bromwell, & Abramowitz, 1969).
2. Crystal Growth Studies
DL-phenylalanine has been crystallized in silica gel under suitable pH conditions. The grown crystals were characterized by various methods, providing insights into crystal growth processes and properties (Ramachandran & Natarajan, 2007).
3. Tritium Labelling in Biochemistry
Tritiated N-chloracetyl-DL-phenylalanine, a derivative, was used for high-purity labeling in biochemical research, highlighting its role in molecular labeling and tracing studies (Gerday & Verly, 1968).
4. Liquid Chromatographic Separation
A chiral derivatizing reagent (CDR) containing L-phenylalanine was synthesized for the liquid chromatographic separation of amino acid enantiomers, demonstrating its application in stereochemical analyses (Brückner & Wachsmann, 1996).
5. Phenylketonuria Research
P-Chlorophenylalanine, closely related to 6-Chloro-2,3-difluoro-DL-phenylalanine, has been used to simulate phenylketonuria in rats, contributing to the understanding of this genetic disorder (Lipton, Gordon, Guroff, & Udenfriend, 1967).
6. Biosynthesis of Phytoquinones
Research involving DL-phenylalanine labeled with carbon-14 provided insights into the biosynthesis of phytoquinones in plants, demonstrating its use in plant biochemistry studies (Whistance & Threlfall, 1968).
Propiedades
IUPAC Name |
2-amino-3-(6-chloro-2,3-difluorophenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClF2NO2/c10-5-1-2-6(11)8(12)4(5)3-7(13)9(14)15/h1-2,7H,3,13H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFZQIOJLTTYTIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)F)CC(C(=O)O)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClF2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-2,3-difluoro-DL-phenylalanine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6,7,8,9-Tetrahydro-[1,3]dioxolo[4,5-h]isoquinoline hydrochloride](/img/structure/B1405133.png)





![Benzo[b]thiophene, 2-bromo-3-(bromomethyl)-](/img/structure/B1405142.png)






